molecular formula C21H28N4O B5379663 1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5379663
M. Wt: 352.5 g/mol
InChI Key: XBUGGKULSKCXLR-UHFFFAOYSA-N
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Description

1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one, commonly known as DM-Pyrrolidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DM-Pyrrolidone is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DM-Pyrrolidone is not fully understood. However, studies have shown that DM-Pyrrolidone inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DM-Pyrrolidone has been shown to have various biochemical and physiological effects. Studies have shown that DM-Pyrrolidone induces apoptosis in cancer cells by activating the caspase-3 pathway. DM-Pyrrolidone has also been shown to inhibit the migration and invasion of cancer cells. In addition, DM-Pyrrolidone has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

DM-Pyrrolidone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DM-Pyrrolidone is also soluble in various solvents, making it suitable for use in various experiments. However, DM-Pyrrolidone has some limitations. It is a relatively new compound, and more studies are needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on DM-Pyrrolidone. One area of research is the development of DM-Pyrrolidone-based drug delivery systems. Another area of research is the investigation of DM-Pyrrolidone as a potential anti-cancer agent. Additionally, more studies are needed to fully understand the mechanism of action of DM-Pyrrolidone and its potential applications in various fields.
In conclusion, DM-Pyrrolidone is a promising compound that has gained significant attention in the field of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DM-Pyrrolidone have been discussed in this paper. Further research is needed to fully understand the potential applications of DM-Pyrrolidone in various fields.

Synthesis Methods

DM-Pyrrolidone can be synthesized using various methods, including the reaction of 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl chloride with piperidine and pyrrolidone. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is purified using column chromatography to obtain pure DM-Pyrrolidone.

Scientific Research Applications

DM-Pyrrolidone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DM-Pyrrolidone has been investigated for its potential as an anti-cancer agent. Studies have shown that DM-Pyrrolidone inhibits the growth of cancer cells by inducing apoptosis. DM-Pyrrolidone has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

1-[1-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16-13-17(2)19(20(14-16)25-10-4-8-22-25)15-23-11-6-18(7-12-23)24-9-3-5-21(24)26/h4,8,10,13-14,18H,3,5-7,9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUGGKULSKCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CCC(CC3)N4CCCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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